molecular formula C42H44O10Pd B8254870 Bis(3,5,3',5'-dimethoxydibenzylideneacetone) palladium(0)

Bis(3,5,3',5'-dimethoxydibenzylideneacetone) palladium(0)

Cat. No.: B8254870
M. Wt: 815.2 g/mol
InChI Key: RTGAJOPJZJDWAX-UHFFFAOYSA-N
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Description

Bis(3,5,3’,5’-dimethoxydibenzylideneacetone)palladium(0) is a palladium complex that has gained significant attention in the field of catalysis. This compound is known for its unique structure and properties, making it a valuable catalyst in various chemical reactions, particularly in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(3,5,3’,5’-dimethoxydibenzylideneacetone)palladium(0) typically involves the reaction of palladium(II) acetate with 3,5-dimethoxybenzaldehyde in the presence of a base. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The product is then purified through recrystallization .

Industrial Production Methods

While the industrial production methods for this compound are not extensively documented, it is generally produced in research laboratories for experimental purposes. The process involves scaling up the laboratory synthesis methods while ensuring the purity and stability of the compound .

Chemical Reactions Analysis

Types of Reactions

Bis(3,5,3’,5’-dimethoxydibenzylideneacetone)palladium(0) undergoes various types of reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of palladium(II) complexes, while reduction can yield palladium(0) species .

Mechanism of Action

The mechanism by which Bis(3,5,3’,5’-dimethoxydibenzylideneacetone)palladium(0) exerts its effects involves the coordination of the palladium center with various ligands. This coordination facilitates the activation of substrates, leading to the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific reaction and conditions used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Bis(3,5,3’,5’-dimethoxydibenzylideneacetone)palladium(0) is unique due to its specific substitution pattern, which enhances its stability and reactivity compared to other palladium complexes. This makes it particularly valuable in catalytic applications where high efficiency and selectivity are required .

Properties

IUPAC Name

1,5-bis(3,5-dimethoxyphenyl)penta-1,4-dien-3-one;palladium
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C21H22O5.Pd/c2*1-23-18-9-15(10-19(13-18)24-2)5-7-17(22)8-6-16-11-20(25-3)14-21(12-16)26-4;/h2*5-14H,1-4H3;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTGAJOPJZJDWAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C=CC(=O)C=CC2=CC(=CC(=C2)OC)OC)OC.COC1=CC(=CC(=C1)C=CC(=O)C=CC2=CC(=CC(=C2)OC)OC)OC.[Pd]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H44O10Pd
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

815.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

811862-77-8
Record name Bis(3,5,3',5'-dimethoxydibenzylideneacetone)palladium(0)
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